molecular formula C14H17Cl2N5O2 B237688 N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide

N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B237688
M. Wt: 358.2 g/mol
InChI Key: GVNHSLXGHDKBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BAY 11-7082 is a selective inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. In

Mechanism of Action

BAY 11-7082 selectively inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing its translocation to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine and chemokine production, the induction of apoptosis and cell cycle arrest, and the sensitization of cancer cells to chemotherapy and radiation therapy. In addition, BAY 11-7082 has been shown to reduce inflammation and tissue damage in various animal models of inflammation and autoimmune disorders.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages for lab experiments, including its high selectivity for NF-κB inhibition, its low toxicity, and its ability to penetrate cell membranes. However, BAY 11-7082 also has some limitations, including its instability in aqueous solutions, its low solubility in water, and its potential for off-target effects.

Future Directions

For BAY 11-7082 research include the optimization of its pharmacokinetic properties, the development of more stable analogs, the identification of its molecular targets, and the evaluation of its efficacy and safety in clinical trials. In addition, BAY 11-7082 may have potential applications in other fields, such as agriculture and environmental science, due to its ability to modulate NF-κB signaling in plants and bacteria.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 2,4-dichlorophenol with 2-amino-2-butanol to form 2-(2,4-dichlorophenoxy)-1-hydroxybutane. This intermediate is then reacted with tetrazole to form BAY 11-7082. The overall yield of the synthesis method is approximately 40%.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation and autoimmune disorders, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.

properties

Product Name

N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide

Molecular Formula

C14H17Cl2N5O2

Molecular Weight

358.2 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C14H17Cl2N5O2/c1-3-4-7-21-19-14(18-20-21)17-13(22)9(2)23-12-6-5-10(15)8-11(12)16/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,22)

InChI Key

GVNHSLXGHDKBJA-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.